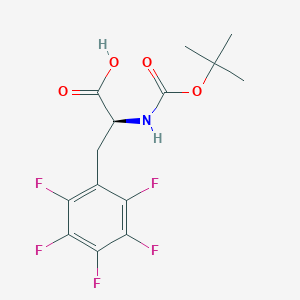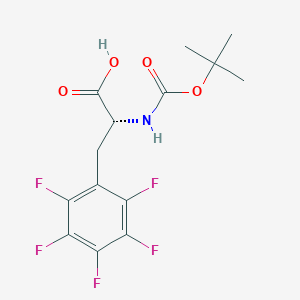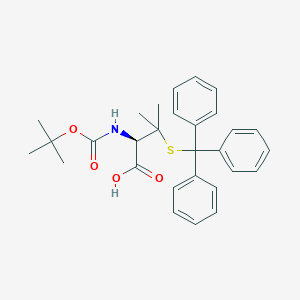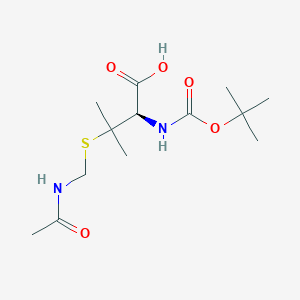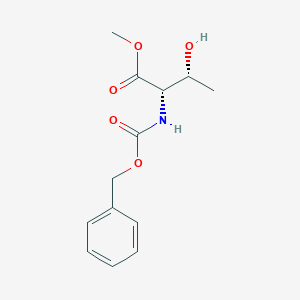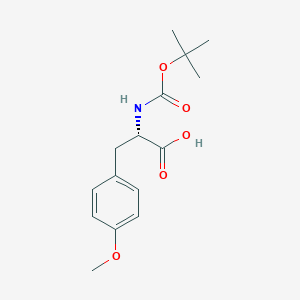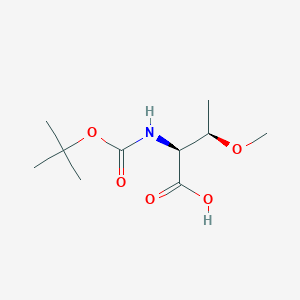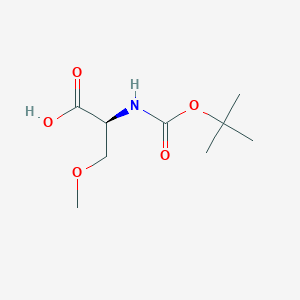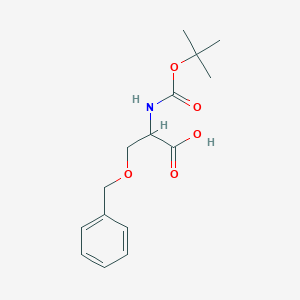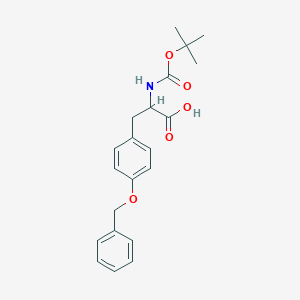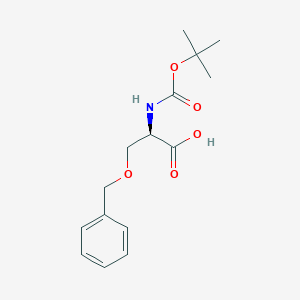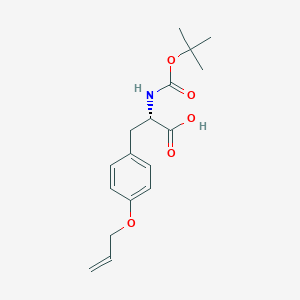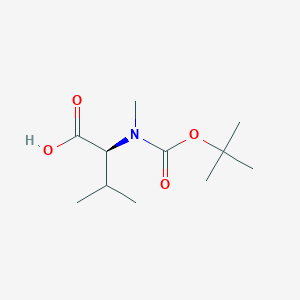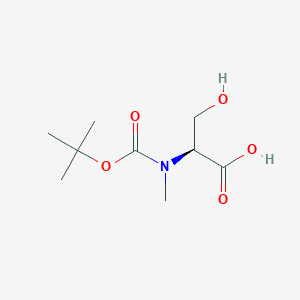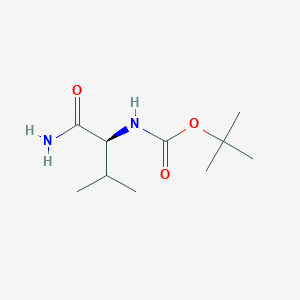
Boc-L-缬氨酸酰胺
描述
Boc-L-valine amide is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.
科学研究应用
Boc-L-valine amide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amino acids.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Boc-L-valine amide, also known as (S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, tert-butyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate, or BOC-VAL-NH2, is primarily used as a protecting group for amines in the synthesis of peptides . The primary targets of this compound are the amino functions that need protection during the synthesis process .
Mode of Action
The compound acts by protecting the amino functions during the synthesis of multifunctional targets . It is converted to tert-butyl carbamate, a so-called Boc-derivative, which is stable towards most nucleophiles and bases . This stability allows for the protection of the amino function during the synthesis process .
Biochemical Pathways
The synthesis of Boc-L-valine amide starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . This pathway is part of the larger biosynthesis pathway of branched-chain amino acids (BCAAs), which includes valine, isoleucine, and leucine .
Pharmacokinetics
It is known that the compound is stable under a variety of conditions, including towards most nucleophiles and bases . This stability suggests that the compound may have good bioavailability, as it is likely to resist degradation in the body.
Result of Action
The primary result of the action of Boc-L-valine amide is the protection of amino functions during the synthesis of peptides . This protection allows for the successful synthesis of multifunctional targets, including complex peptides . The compound can also facilitate the cleavage of protecting groups due to mutual interaction between two protecting groups on the same nitrogen .
Action Environment
The action of Boc-L-valine amide is influenced by the environment in which it is used. For example, the compound is stable under a variety of conditions, including towards most nucleophiles and bases . This suggests that the compound can be used in a variety of environments, including those that might be hostile to other compounds.
生化分析
Biochemical Properties
Boc-L-valine amide participates in several biochemical reactions. It is involved in the synthesis of proteins, where it interacts with various enzymes, proteins, and other biomolecules . The exact nature of these interactions is complex and depends on the specific biochemical context. For instance, Boc-L-valine amide can be used in the production of L-valine, an essential amino acid with wide applications ranging from animal feed additive to ingredient in cosmetic and special nutrients in pharmaceutical and agriculture fields .
Cellular Effects
Boc-L-valine amide influences cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . For example, L-valine, from which Boc-L-valine amide is derived, can activate the PI3K/Akt1 signaling pathway and inhibit the activity of arginase to increase the expression of NO .
Molecular Mechanism
The molecular mechanism of action of Boc-L-valine amide involves its interactions with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Dosage Effects in Animal Models
The effects of Boc-L-valine amide can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . More detailed studies are needed to fully understand the dosage effects of Boc-L-valine amide in animal models.
Metabolic Pathways
Boc-L-valine amide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, L-valine, from which Boc-L-valine amide is derived, is part of the branched-chain amino acids (BCAAs) metabolic pathway .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-valine amide typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative. One common method is the reaction of tert-butyl carbamate with (S)-valine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Boc-L-valine amide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkyl or aryl derivatives.
相似化合物的比较
Similar Compounds
(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate: Similar structure but with a benzyl group instead of a tert-butyl group.
(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide: Contains a pyrazole ring and fluorinated groups.
Uniqueness
Boc-L-valine amide is unique due to its tert-butyl group, which provides steric protection and influences its reactivity and binding properties. This makes it a valuable compound in synthetic chemistry and drug development.
属性
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-6(2)7(8(11)13)12-9(14)15-10(3,4)5/h6-7H,1-5H3,(H2,11,13)(H,12,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSZYROZOXUFSG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459810 | |
| Record name | Boc-L-valine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35150-08-4 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35150-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-L-valine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


